Cycrimin
Übersicht
Beschreibung
Cycrimin ist ein zentrales Anticholinergikum, das hauptsächlich zur Behandlung und Bewältigung der Parkinson-Krankheit eingesetzt wird. Es wirkt, indem es die Acetylcholinspiegel reduziert, um das Gleichgewicht mit Dopamin wiederherzustellen, das bei Parkinson-Patienten häufig gestört ist .
Wissenschaftliche Forschungsanwendungen
Cycrimin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung in Studien zu Anticholinergika und deren Wechselwirkungen mit Rezeptoren verwendet.
Biologie: Wird auf seine Auswirkungen auf Neurotransmitterspiegel und Rezeptorbindung im Gehirn untersucht.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in Qualitätskontrollprozessen verwendet
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an den muskarinischen Acetylcholinrezeptor M1 bindet und so Acetylcholin effektiv hemmt. Diese Hemmung stellt das normale Dopamin-Acetylcholin-Gleichgewicht im Gehirn wieder her und lindert die Symptome der Parkinson-Krankheit. Die beteiligten molekularen Ziele umfassen die muskarinischen Acetylcholinrezeptoren, und die betroffenen Pfade sind diejenigen, die mit der Neurotransmitterregulation zusammenhängen .
Wirkmechanismus
Target of Action
Cycrimine primarily targets the Muscarinic Acetylcholine Receptor M1 . This receptor plays a crucial role in the nervous system, mediating several physiological functions, including neuronal excitability, heart rate, and smooth muscle contraction .
Mode of Action
Cycrimine acts as an antagonist to the Muscarinic Acetylcholine Receptor M1 . By binding to this receptor, it effectively inhibits acetylcholine, a neurotransmitter that is usually in balance with dopamine . In conditions like Parkinson’s disease, lower levels of dopamine are present in the brain . Cycrimine’s action reduces the levels of acetylcholine, thereby restoring the normal dopamine-acetylcholine balance .
Biochemical Pathways
The primary biochemical pathway affected by Cycrimine is the dopaminergic pathway . By inhibiting acetylcholine, Cycrimine indirectly influences the dopaminergic pathway, restoring the balance between dopamine and acetylcholine. This balance is crucial for normal functioning of the nervous system .
Pharmacokinetics
It is known that cycrimine has a protein binding range of14-21% . These properties can impact the bioavailability of Cycrimine, influencing its effectiveness in the body .
Result of Action
The molecular effect of Cycrimine’s action is the inhibition of acetylcholine, leading to a decrease in its levels . On a cellular level, this results in a restored balance between dopamine and acetylcholine, which can alleviate the symptoms of Parkinson’s disease .
Biochemische Analyse
Biochemical Properties
Cycrimine plays a crucial role in biochemical reactions by interacting with the muscarinic acetylcholine receptor M1. This interaction inhibits acetylcholine, which is essential for restoring the normal dopamine-acetylcholine balance in patients with Parkinson’s disease . The compound binds to the receptor, effectively reducing acetylcholine levels and mitigating the symptoms of the disease .
Cellular Effects
Cycrimine influences various types of cells and cellular processes, particularly in the nervous system. By inhibiting acetylcholine, Cycrimine affects cell signaling pathways, gene expression, and cellular metabolism. This inhibition helps restore the balance between acetylcholine and dopamine, which is crucial for normal cell function in patients with Parkinson’s disease . The compound’s impact on cell signaling pathways and gene expression contributes to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of Cycrimine involves its binding to the muscarinic acetylcholine receptor M1. This binding inhibits acetylcholine, leading to a decrease in its levels and restoring the normal dopamine-acetylcholine balance . The inhibition of acetylcholine by Cycrimine is a key factor in relieving the symptoms of Parkinson’s disease . Additionally, Cycrimine’s interaction with the receptor may involve enzyme inhibition or activation, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cycrimine can change over time. The stability and degradation of the compound, as well as its long-term effects on cellular function, are important considerations. Studies have shown that Cycrimine remains stable under certain conditions, but its effectiveness may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of Cycrimine vary with different dosages in animal models. At therapeutic doses, Cycrimine effectively reduces acetylcholine levels and restores the dopamine-acetylcholine balance . At higher doses, Cycrimine may exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .
Metabolic Pathways
Cycrimine is involved in various metabolic pathways, including those related to acetylcholine metabolism. The compound interacts with enzymes and cofactors that regulate acetylcholine levels, contributing to its therapeutic effects .
Transport and Distribution
Cycrimine is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, Cycrimine accumulates in specific tissues, particularly in the nervous system, where it exerts its therapeutic effects . The distribution of Cycrimine is influenced by factors such as blood flow, tissue binding, and regional pH .
Subcellular Localization
The subcellular localization of Cycrimine is primarily within the nervous system, where it targets the muscarinic acetylcholine receptor M1 . The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct Cycrimine to specific organelles, enhancing its therapeutic effects . Understanding the subcellular localization of Cycrimine is crucial for optimizing its use in the treatment of Parkinson’s disease .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cycrimin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Cyclopentylmagnesiumbromid mit Phenylacetonitril, gefolgt von der Zugabe von Piperidin und anschließender Reduktion beinhaltet . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung wasserfreier Lösungsmittel und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cycrimin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können den Piperidinring oder andere funktionelle Gruppen modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring oder an der Phenylgruppe.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte, die gebildet werden
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Biperiden
- Procyclidin
- Trihexyphenidyl
Einzigartigkeit
Cycrimin ist einzigartig in seiner spezifischen Bindungsaffinität für den muskarinischen Acetylcholinrezeptor M1, was es besonders effektiv macht, das Dopamin-Acetylcholin-Gleichgewicht bei Parkinson-Patienten wiederherzustellen. Im Vergleich zu ähnlichen Verbindungen hat this compound eine unterschiedliche chemische Struktur, die zu seinem einzigartigen pharmakologischen Profil beiträgt .
Eigenschaften
IUPAC Name |
1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUZBWLEWHWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861769 | |
Record name | Cycrimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cycrimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.09e-03 g/L | |
Record name | Cycrimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cycrimine binds the muscarinic acetylcholine receptor M1, effectively inhibiting acetylcholine. This decrease in acetylcholine restores the normal dopamine-acetylcholine balance and relieves the symptoms of Parkinson's disease. | |
Record name | Cycrimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
77-39-4 | |
Record name | Cycrimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycrimine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycrimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cycrimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycrimine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCRIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543567RFQQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cycrimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112-113 | |
Record name | Cycrimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.